5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione
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Overview
Description
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione typically involves the following steps:
Piperidin-1-ylmethylation: The attachment of the piperidin-1-ylmethyl group can be carried out using piperidine and formaldehyde under acidic conditions.
Oxidation: The final step involves the oxidation of the indole ring to form the 2,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the 2,3-dione structure to dihydroxy derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of more complex indole derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2,3-dione: Lacks the piperidin-1-ylmethyl group, making it less versatile.
1-(Piperidin-1-ylmethyl)indole-2,3-dione:
Uniqueness
5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is unique due to the presence of both the bromine atom and the piperidin-1-ylmethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXNBZEJGJYIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367968 |
Source
|
Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-71-0 |
Source
|
Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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